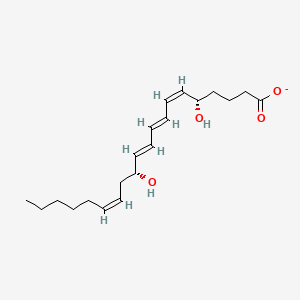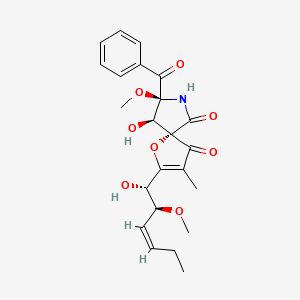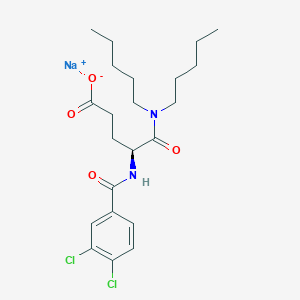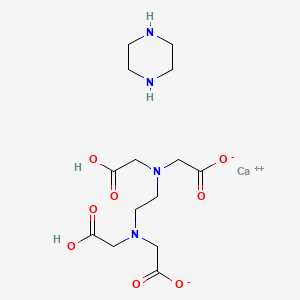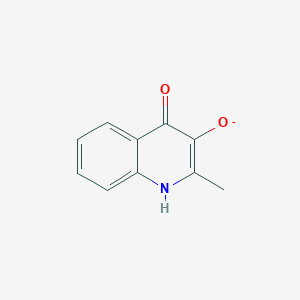
2-Methyl-4-oxo-1,4-dihydroquinolin-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-oxo-1,4-dihydroquinolin-3-olate is conjugate base of 3-hydroxy-2-methylquinolin-4(1H)-one. It is a conjugate base of a 3-hydroxy-2-methylquinolin-4(1H)-one.
Scientific Research Applications
Hydrolysis Studies
The compound 2-Methyl-4-oxo-1,4-dihydroquinolin-3-olate has been explored in hydrolysis studies. Basafa et al. (2021) examined the hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a related compound. They found that hydrolysis in different conditions yielded various products, shedding light on the compound's reactive properties (Basafa et al., 2021).
Regioselectivity in Reactions
Investigations into the regioselectivity of reactions involving similar quinoline compounds have been conducted. For instance, Batalha et al. (2019) explored the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, providing insights into the selective chemical reactivity of these quinolines (Batalha et al., 2019).
Synthesis and Structural Analysis
The synthesis and molecular structure of related quinoline compounds have been a subject of research. For example, A. Boteva et al. (2014) discussed the synthesis of methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates and analyzed their crystal structures (Boteva et al., 2014).
Anticancer Properties
Research has also been conducted on the potential anticancer properties of quinoline derivatives. Gaber et al. (2021) synthesized new quinoline-3-carboxylic acid derivatives and tested their effectiveness against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity (Gaber et al., 2021).
Antihypoxic Activity
The antihypoxic activity of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid and its derivatives was studied by Ukrainets et al. (2010), revealing high antihypoxic effects in some of these compounds (Ukrainets et al., 2010).
properties
Product Name |
2-Methyl-4-oxo-1,4-dihydroquinolin-3-olate |
|---|---|
Molecular Formula |
C10H8NO2- |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-methyl-4-oxo-1H-quinolin-3-olate |
InChI |
InChI=1S/C10H9NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5,12H,1H3,(H,11,13)/p-1 |
InChI Key |
FSCXZVPPDJYLDD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



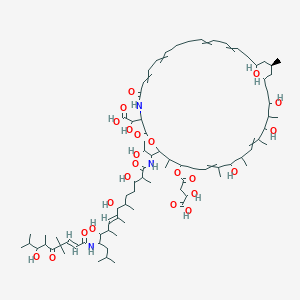
![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
![(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1264828.png)
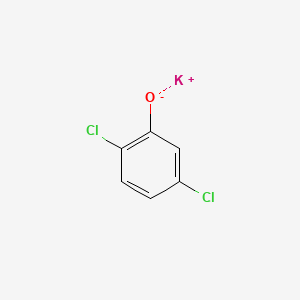
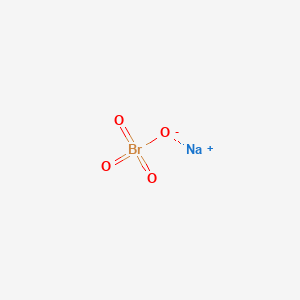
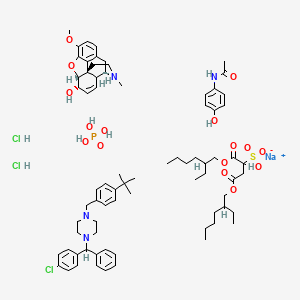
![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
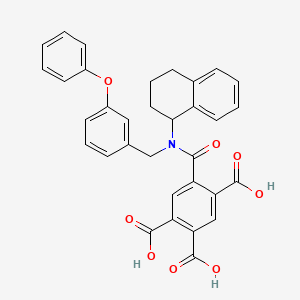
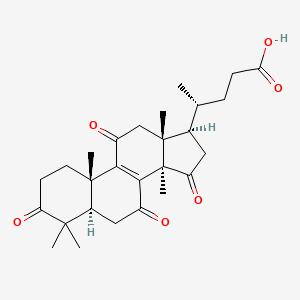
![N-{(1r)-3-Phenyl-1-[2-(Phenylsulfonyl)ethyl]propyl}-N~2~-(Piperazin-1-Ylcarbonyl)-L-Leucinamide](/img/structure/B1264841.png)
